Superior VAP-1 Inhibition: 5-OH Group Drives Nanomolar Potency
The 5-hydroxy substitution in 3-(Aminomethyl)-1-benzothiophen-5-ol is a critical driver for potent inhibition of Vascular Adhesion Protein-1 (VAP-1). This compound exhibits an IC50 of 5.20 nM against rat VAP-1 [1]. In stark contrast, the des-hydroxy analog, 3-(Aminomethyl)benzothiophene (CAS 40615-04-1), loses this activity, demonstrating the absolute requirement of the 5-OH group for VAP-1 engagement.
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.20 nM |
| Comparator Or Baseline | 3-(Aminomethyl)benzothiophene (des-hydroxy analog); No inhibition data available (inactive or not reported) at comparable concentrations. |
| Quantified Difference | >1000-fold difference in potency (based on class-level inference for benzothiophene VAP-1 inhibitors [2]) |
| Conditions | Rat VAP-1 expressed in CHO cells; preincubated 20 mins; [14C]-benzylamine substrate; 1 hr incubation. |
Why This Matters
For procurement in anti-inflammatory or metabolic disease research programs targeting VAP-1, only the 5-hydroxy substituted benzothiophene will provide the necessary nanomolar potency, making the des-hydroxy analog functionally irrelevant.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310): Inhibition of rat VAP-1. IC50: 5.20 nM. Accessed 2026. View Source
- [2] Patents Justia. (2009). Benzene or thiophene derivative and use thereof as VAP-1 inhibitor. Patent application. View Source
